Cilansetron hydrochloride
Overview
Description
Cilansetron Hydrochloride is an experimental drug that functions as a potent and selective 5-hydroxytryptamine 3 receptor antagonist. It was developed by Solvay Pharmaceuticals for the treatment of irritable bowel syndrome with diarrhea predominance. The compound works by blocking the nervous and chemical signals from reaching the 5-hydroxytryptamine 3 receptors, which are responsible for causing symptoms such as nausea and excess bowel movements .
Preparation Methods
The synthesis of Cilansetron Hydrochloride involves several steps, including the preparation of the mother liquor. For example, 2 mg of the drug can be dissolved in 50 μL of dimethyl sulfoxide to achieve a mother liquor concentration of 40 mg/mL
Chemical Reactions Analysis
Cilansetron Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Cilansetron Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: Investigated for its effects on gastrointestinal motility and visceral hypersensitivity.
Medicine: Explored as a potential treatment for irritable bowel syndrome with diarrhea predominance.
Industry: Utilized in the development of new drugs targeting 5-hydroxytryptamine 3 receptors
Mechanism of Action
Cilansetron Hydrochloride exerts its effects by blocking the action of 5-hydroxytryptamine 3 receptors, which are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions. By inhibiting the activation of these channels, this compound modulates the enteric nervous system, reducing symptoms associated with irritable bowel syndrome .
Comparison with Similar Compounds
Cilansetron Hydrochloride is similar to other 5-hydroxytryptamine 3 receptor antagonists, such as Alosetron and Granisetron. this compound is unique in its ability to be effective in both men and women with irritable bowel syndrome with diarrhea predominance. Unlike Alosetron, which was withdrawn from the market due to safety concerns, this compound has shown a lower incidence of adverse events .
Similar Compounds
- Alosetron
- Granisetron
- Ondansetron
This compound stands out due to its specific design for irritable bowel syndrome and its effectiveness across genders .
Properties
CAS No. |
209859-87-0 |
---|---|
Molecular Formula |
C20H24ClN3O2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(12R)-12-[(2-methylimidazol-1-yl)methyl]-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-11-one;hydrate;hydrochloride |
InChI |
InChI=1S/C20H21N3O.ClH.H2O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16;;/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3;1H;1H2/t15-;;/m1../s1 |
InChI Key |
JXQUEAGLZNCBHC-QCUBGVIVSA-N |
SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl |
Isomeric SMILES |
CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5.O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
209859-87-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cilansetron Hydrochloride; KC-9946; KC 9946; KC9946; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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